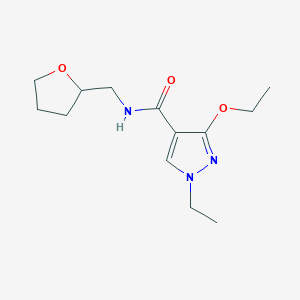

![molecular formula C16H17N5O B2966714 2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile CAS No. 2415463-95-3](/img/structure/B2966714.png)

2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . This compound also contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of various bio-relevant functional groups to the pyridine scaffold . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Piperidones, which serve as precursors to the piperidine ring, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry are commonly used for structural characterization .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present and the reaction conditions. For instance, pyridines can undergo various reactions, including electrophilic and nucleophilic substitutions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Pyridine derivatives have been synthesized through novel protocols, leading to a deeper understanding of their structural properties. For example, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile involved novel protocols, with its structure determined by X-ray diffraction. This derivative showcases structural differences compared to corresponding cyano and nitro pyridines, featuring significant hydrogen bonding and spectral properties (Tranfić et al., 2011).

Molecular Docking and In Vitro Screening

Some studies have prepared novel pyridine derivatives, subjecting them to in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential in therapeutic applications (Flefel et al., 2018).

Corrosion Inhibition

Pyridine derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. Research shows that these compounds behave as mixed-type inhibitors, providing protection against corrosion through adsorption on the metal surface, highlighting their industrial applications (Ansari et al., 2015).

Antitubercular and Antimicrobial Activity

Synthesis of pyranopyrimidine derivatives has been driven by the clinical significance of pyran and pyrimidine systems. These compounds have shown pronounced antitubercular and antimicrobial activities, indicating their potential in addressing multidrug-resistant bacterial pathogens (Kamdar et al., 2010).

Antimicrobial Activity of Novel Pyridine Derivatives

The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives has demonstrated significant antimicrobial activity against a variety of bacteria. This research underscores the potential of pyridine derivatives in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Additionally, the compounds bearing a piperidone skeleton that mimic the naturally occurring alkaloids and steroids could be synthesized to study their biological activity .

Propiedades

IUPAC Name |

2-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c17-10-14-1-4-20-16(9-14)22-12-13-2-7-21(8-3-13)15-11-18-5-6-19-15/h1,4-6,9,11,13H,2-3,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLXIEKFHHPMDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=NC=CC(=C2)C#N)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2966633.png)

![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2966636.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)

![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2966646.png)

![ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2966649.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)

![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2966652.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)